Clinical Efficacy in Allergic Rhinitis: Clemastine Fumarate vs. Mebbydrolin Napadisylate
In a randomized, double-blind, parallel trial involving 106 patients with perennial allergic rhinitis, the efficacy of mebbydrolin napadisylate was directly compared with clemastine fumarate and placebo. While both active drugs were effective in controlling symptoms such as sneezing, nasal blockade, and rhinorrhea, clemastine was found to be superior to mebbydrolin in terms of global improvement [1]. The study concluded that patient response varies, necessitating individual selection.
| Evidence Dimension | Global Improvement in Allergic Rhinitis Symptoms |
|---|---|
| Target Compound Data | Effective in symptom control (sneezing, nasal blockade, rhinorrhea) |
| Comparator Or Baseline | Clemastine Fumarate: Effective; demonstrated superiority in global improvement. |
| Quantified Difference | Clemastine superior to mebhydrolin in global improvement (p-value not provided in abstract). |
| Conditions | 106 patients, perennial allergic rhinitis, randomized, double-blind, parallel trial. |
Why This Matters
This head-to-head clinical data confirms mebbydrolin napadisylate's efficacy but also establishes its specific rank order relative to another first-generation antihistamine, informing selection based on desired potency.
- [1] Saengsa-ard S, Lunchanavanit P. A Comparative Study of Clemastine Fumarate, Mebhydrolin Napadisylate and Placebo in the Symptomatic Treatment of Perennial Allergic Rhinitis. SRIMEDJ. 2013;3(2):82-9. View Source
